N-Desalkyl itraconazole is a significant metabolite of itraconazole, a widely used triazole antifungal agent. Itraconazole is primarily metabolized in the liver by cytochrome P450 3A4 to produce several metabolites, including hydroxy-itraconazole, keto-itraconazole, and N-desalkyl itraconazole. The pharmacokinetics and biological activity of N-desalkyl itraconazole are less understood compared to its parent compound and other metabolites, which limits its clinical relevance and application.
N-Desalkyl itraconazole is synthesized through the metabolic pathway of itraconazole, predominantly via the action of cytochrome P450 3A4. The synthesis process involves the removal of the alkyl side chain from itraconazole, leading to the formation of N-desalkyl itraconazole. Analytical methods such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been employed to quantify N-desalkyl itraconazole in biological samples. These methods allow for precise measurement of concentrations in plasma and other biological fluids, facilitating pharmacokinetic studies .
The molecular formula for N-desalkyl itraconazole is C_18H_20ClN_5O_2. The structure features a triazole ring similar to its parent compound, but with the absence of the alkyl substituent that characterizes itraconazole. This structural modification influences its pharmacological properties and interactions within biological systems.
Key structural data include:
N-Desalkyl itraconazole undergoes various chemical reactions that are crucial for understanding its biological activity. As a metabolite, it can participate in further metabolic transformations or interact with biological targets. Notably, it has been studied for its potential role in inhibiting cytochrome P450 enzymes, particularly CYP3A4, which can lead to drug-drug interactions when co-administered with other medications .
N-Desalkyl itraconazole exhibits several notable physical and chemical properties:
Relevant data includes solubility measurements in various solvents and stability profiles under different conditions .
N-Desalkyl itraconazole has primarily been studied for its role as a metabolite in pharmacokinetic studies related to itraconazole therapy. Its quantification in clinical settings aids in understanding drug interactions and optimizing therapeutic regimens involving triazole antifungals. Additionally, research into its inhibitory effects on cytochrome P450 enzymes provides insights into potential drug-drug interactions that could arise from concurrent use with other medications metabolized by these pathways .
N-Desalkyl itraconazole (ND-ITZ), systematically named as 4-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one (CAS: 89848-41-9), is a pharmacologically significant metabolite of the antifungal drug itraconazole. Its molecular formula is C₃₁H₃₀Cl₂N₈O₄ with a molecular weight of 649.53 g/mol [2] [9]. Structurally, ND-ITZ results from the oxidative cleavage of the sec-butyl side chain attached to the triazolone ring of itraconazole (C₃₅H₃₈Cl₂N₈O₄, MW: 705.63 g/mol) [7]. This transformation eliminates the N-sec-butyl group while retaining the dioxolane-triazole pharmacophore and piperazine linker essential for biological activity [6] [8]. The metabolite maintains the cis-configuration at the dioxolane ring (C2-C4 positions), a stereochemical feature critical for its interaction with cytochrome P450 enzymes [8].
Table 1: Structural Comparison of Itraconazole and N-Desalkyl Itraconazole
Characteristic | Itraconazole | N-Desalkyl Itraconazole |
---|---|---|
Molecular Formula | C₃₅H₃₈Cl₂N₈O₄ | C₃₁H₃₀Cl₂N₈O₄ |
Molecular Weight | 705.63 g/mol | 649.53 g/mol |
CAS Number | 84625-61-6 | 89848-41-9 |
Key Structural Feature | N-sec-butyltriazolone | Triazolone ring |
Chiral Centers | 3 | 2 (dioxolane ring) |
ND-ITZ exhibits high lipophilicity with a predicted logP value of approximately 5.2, marginally lower than itraconazole (logP ~5.7) due to the loss of the sec-butyl group [4]. This property contributes to its extensive plasma protein binding (>99%), similar to the parent drug [5]. The compound demonstrates poor aqueous solubility (<1 μg/mL), consistent with its structural class . Stability studies indicate ND-ITZ is susceptible to oxidative degradation under accelerated conditions, forming keto and hydroxyl derivatives [6] [10]. In biological matrices, it remains stable at -80°C for long-term storage, but shows sensitivity to photodegradation in solution [1]. The pKa of the triazolone nitrogen is estimated at 3.7, influencing ionization state across physiological pH ranges .
ND-ITZ is produced through biotransformation and chemical synthesis:
Impurity profiling reveals several structurally related compounds in ND-ITZ preparations:
Table 2: Common Impurities in ND-ITZ Synthesis
Impurity | Structural Feature | Origin |
---|---|---|
Keto-itraconazole | Ketone at sec-butyl remnant | Incomplete dealkylation |
Hydroxy-itraconazole | Hydroxylation at triazolone ring | Oxidative side reaction |
Dioxolane-opened derivative | Cleaved dioxolane ring | Acidic hydrolysis |
cis-trans Isomers | Altered stereochemistry at dioxolane | Epimerization during synthesis |
Deuterated ND-ITZ derivatives serve as critical internal standards for mass spectrometry-based quantification:
Applications include:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4